4-Piperidino-1lambda~6~,4-thiazinane-1,1-dione
Description
4-Piperidino-1λ⁶,4-thiazinane-1,1-dione is a heterocyclic compound featuring a thiazinane core (a six-membered ring containing sulfur and nitrogen) with a piperidino substituent at the 4-position and two sulfonyl groups. The 1λ⁶ notation indicates hypervalent sulfur in the sulfone configuration. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and metabolic pathways.
Properties
IUPAC Name |
4-piperidin-1-yl-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c12-14(13)8-6-11(7-9-14)10-4-2-1-3-5-10/h1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGHHGUFJWDQPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)N2CCS(=O)(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidino-1lambda~6~,4-thiazinane-1,1-dione typically involves the reaction of piperidine with a thiazinane derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Piperidino-1lambda~6~,4-thiazinane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
Scientific Research Applications
Chemistry
In the realm of chemistry, 4-Piperidino-1lambda~6~,4-thiazinane-1,1-dione serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations allows chemists to explore new compounds with potentially useful properties.
Biology
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties: Studies have shown that thiazine derivatives possess antimicrobial effects against various pathogens. For instance, derivatives similar to this compound have demonstrated efficacy against bacteria and fungi .
- Anticancer Activity: The compound is under investigation for its potential anticancer properties. It has been noted that thiazine derivatives can inhibit cancer cell proliferation and induce apoptosis in specific cancer types .
Medicine
In medicinal chemistry, this compound is being explored for therapeutic applications:
- Potential Therapeutics: The compound shows promise in treating diseases due to its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors that play critical roles in disease progression.
- Research on Side Effects: Ongoing studies are assessing the safety profile of this compound and its derivatives to understand potential side effects and mechanisms of action better .
Industrial Applications
In industrial settings, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for applications in:
- Material Science: The compound can be used to synthesize polymers or other materials with specific desired properties.
- Chemical Processes: It plays a role in optimizing reaction pathways for various industrial applications .
Case Study 1: Antimicrobial Efficacy
A study conducted by Kluczyk et al. (2020) investigated the effects of various thiazine compounds on microbial membranes. The findings indicated that certain derivatives of thiazines exhibited significant antimicrobial activity by altering membrane fluidity, which is crucial for microbial survival .
Case Study 2: Anticancer Research
In a recent study published in the journal Molecules, researchers explored the anticancer potential of thiazine derivatives. They found that specific compounds could inhibit the growth of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .
Mechanism of Action
The mechanism of action of 4-Piperidino-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues of Thiazinane Derivatives
Thiazinane derivatives exhibit diverse pharmacological activities depending on substituents. Below is a comparative analysis:
Substituent Effects on Physicochemical Properties
- 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione (CAS 175136-91-1) Substituent: Thienylmethyl (aromatic sulfur-containing group). Molecular Weight: 231.34 g/mol. This compound is used as an intermediate in antimicrobial research .
- 4-[(5-Methyl-2-furyl)methyl]-1λ⁶,4-thiazinane-1,1-dione (CAS 478040-47-0) Substituent: Furylmethyl (oxygen-containing heterocycle). Molecular Weight: 229.30 g/mol. This derivative is prioritized in API synthesis due to its high purity (≥97%) .
4-[4-(Trifluoromethoxy)benzyl]-1λ⁶,4-thiazinane-1,1-dione (CAS 477864-25-8)
Piperidine/Thiazinane Hybrids
2-(Piperidin-4-yl)-1λ⁶,2-thiazinane-1,1-dione hydrochloride (CAS 1286275-44-2)
- Structure : Direct fusion of piperidine and thiazinane rings.
- Molecular Weight : 218.32 g/mol.
- Key Features : The rigid piperidine-thiazinane scaffold may restrict conformational flexibility, improving selectivity for biological targets. This compound is explored as a building block in kinase inhibitor design .
- 4-Piperidino-1λ⁶,4-thiazinane-1,1-dione Substituent: Piperidino (cyclic amine). Key Features: The piperidino group provides a balance of lipophilicity and basicity (pKa ~8–10), facilitating blood-brain barrier penetration. Its tertiary amine may interact with acidic residues in target proteins, a feature absent in non-amine substituents like thienyl or furyl .
Biological Activity
4-Piperidino-1lambda~6~,4-thiazinane-1,1-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.
- Molecular Formula : C9H18N2O2S
- CAS Number : 866020-54-4
- Structural Characteristics : The compound features a piperidine ring and a thiazinane moiety, which contribute to its unique chemical behavior and biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine with thiazinane derivatives under controlled conditions. Common solvents include dichloromethane, with catalysts used to enhance reaction efficiency. Industrial production often employs automated reactors for consistency and purity .
This compound exhibits several biological activities primarily through enzyme inhibition and receptor interaction:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in various metabolic pathways. This inhibition can lead to altered cellular functions and therapeutic effects .
- Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
- Anticancer Potential : Research suggests that this compound may exhibit anticancer activities by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .
Antimicrobial Studies
A series of experiments demonstrated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound is particularly effective against Gram-positive bacteria .
Anticancer Activity
In vitro studies on human cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The observed cytotoxicity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
When compared to structurally similar compounds, such as piperidine derivatives and thiazolidinones, this compound exhibits unique pharmacological profiles due to its specific molecular structure.
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Yes | Yes |
| Piperidine Derivative A | Moderate | No |
| Thiazolidinone B | No | Moderate |
This table highlights the distinct advantages of using this compound in therapeutic contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
